Methyl 2-cyclopropoxyisonicotinate
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Overview
Description
Methyl 2-cyclopropoxyisonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a cyclopropoxy group attached to the isonicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclopropoxyisonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include the use of sulfuric acid as a catalyst and heating the reaction mixture under reflux . Another method involves the use of cyclopropyl alcohol and isonicotinic acid in the presence of a dehydrating agent such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropoxyisonicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield isonicotinic acid and cyclopropyl alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Isonicotinic acid and cyclopropyl alcohol.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyclopropoxyisonicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-cyclopropoxyisonicotinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release isonicotinic acid, which can then interact with enzymes involved in metabolic pathways. The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl isonicotinate: Similar structure but lacks the cyclopropoxy group.
2-methylalkyl isonicotinates: These compounds have different alkyl groups attached to the isonicotinate moiety.
Uniqueness
Methyl 2-cyclopropoxyisonicotinate is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other isonicotinates and can lead to different pharmacological properties .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 2-cyclopropyloxypyridine-4-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-4-5-11-9(6-7)14-8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI Key |
VPJJACHCVWHRDX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)OC2CC2 |
Origin of Product |
United States |
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